molecular formula C14H11NO4 B6051663 3-nitrobenzyl benzoate CAS No. 38612-16-7

3-nitrobenzyl benzoate

Cat. No.: B6051663
CAS No.: 38612-16-7
M. Wt: 257.24 g/mol
InChI Key: XYHCAQKUZAEVJN-UHFFFAOYSA-N
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Description

3-Nitrobenzyl benzoate: is an organic compound that belongs to the class of aromatic esters It is composed of a benzyl group substituted with a nitro group at the third position and esterified with benzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-nitrobenzyl benzoate can be achieved through the esterification of 3-nitrobenzyl alcohol with benzoic acid. This reaction typically involves the use of a dehydrating agent such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where 3-nitrobenzyl alcohol and benzoic acid are continuously fed into a reactor along with a catalyst. The reaction mixture is then heated to the required temperature, and the product is continuously removed and purified.

Chemical Reactions Analysis

Types of Reactions: 3-Nitrobenzyl benzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-nitrobenzyl alcohol and benzoic acid.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as hydroxide ions or amines.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed:

    Reduction: 3-Aminobenzyl benzoate.

    Substitution: Various substituted benzyl benzoates depending on the nucleophile used.

    Hydrolysis: 3-Nitrobenzyl alcohol and benzoic acid.

Scientific Research Applications

3-Nitrobenzyl benzoate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organic compounds and as a reagent in various organic reactions.

    Biology: It can be used in studies involving enzyme-catalyzed reactions and as a model compound for studying ester hydrolysis.

    Medicine: Research into its potential pharmacological properties and its use as a building block for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-nitrobenzyl benzoate involves its interaction with various molecular targets depending on the specific application. For example, in reduction reactions, the nitro group undergoes a series of electron transfer steps facilitated by the catalyst, leading to the formation of an amino group. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack, resulting in the formation of the corresponding alcohol and acid.

Comparison with Similar Compounds

    Benzyl benzoate: Lacks the nitro group and is used as a topical treatment for scabies.

    3-Nitrobenzyl alcohol: Similar structure but lacks the ester functionality.

    3-Nitrobenzoic acid: Contains a carboxylic acid group instead of the ester linkage.

Uniqueness: 3-Nitrobenzyl benzoate is unique due to the presence of both a nitro group and an ester linkage, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic organic chemistry and various research applications.

Properties

IUPAC Name

(3-nitrophenyl)methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c16-14(12-6-2-1-3-7-12)19-10-11-5-4-8-13(9-11)15(17)18/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYHCAQKUZAEVJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10191933
Record name Benzenemethanol, 3-nitro-, benzoate (ester)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10191933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38612-16-7
Record name Benzenemethanol, 3-nitro-, benzoate (ester)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038612167
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanol, 3-nitro-, benzoate (ester)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10191933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Nitrobenzyl benzoate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4E93JJ9EK3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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